3-(3-BROMO-4-METHYLANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Overview
Description
3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromo-substituted aniline group and a methoxy-substituted phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 3-bromo-4-methylaniline and 4-methoxybenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form the desired ketone product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but with optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
3-Bromo-4-methoxybenzaldehyde: A structurally related compound with similar functional groups.
Uniqueness
3-(3-Bromo-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the combination of its bromo-substituted aniline and methoxy-substituted phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-bromo-4-methylanilino)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-6-14(11-16(12)18)19-10-9-17(20)13-4-7-15(21-2)8-5-13/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKVIOKLKNIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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